molecular formula C11H15ClN2 B1423475 1-(2-Chlorophenyl)piperidin-3-amine CAS No. 1250430-03-5

1-(2-Chlorophenyl)piperidin-3-amine

Cat. No.: B1423475
CAS No.: 1250430-03-5
M. Wt: 210.7 g/mol
InChI Key: DGFJEBDWXHVROC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.7 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a 2-chlorophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

1-(2-Chlorophenyl)piperidin-3-amine, also known as 3-CPA, is a psychoactive compound that belongs to the class of piperidine derivatives. Piperidine derivatives are utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .

Mode of Action

For instance, some piperidine derivatives have been found to express both antiaggregatory and antioxidant effects .

Biochemical Pathways

They play a significant role in the pharmaceutical industry, affecting various biochemical pathways depending on their specific structures and targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)piperidin-3-amine typically involves the reaction of 2-chlorobenzonitrile with piperidine under specific conditions. One common method involves the reduction of 2-chlorobenzonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by the addition of piperidine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)piperidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)piperidin-3-amine
  • 1-(2-Bromophenyl)piperidin-3-amine
  • 1-(2-Methylphenyl)piperidin-3-amine

Uniqueness

1-(2-Chlorophenyl)piperidin-3-amine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-chlorophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFJEBDWXHVROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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